5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound characterized by its bromine and thiophene groups
Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the bromination of nicotinamide to introduce the bromine atom. Subsequent steps include the formation of the thiophene ring and the attachment of the pyridine and methyl groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyridine and thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a treatment for various diseases.
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique structure allows for the creation of innovative products with enhanced properties.
Comparison with Similar Compounds
5-bromo-N-(2-(thiophen-2-yl)ethyl)pyridine-2-amine
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
Uniqueness: 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide stands out due to its unique combination of bromine and thiophene groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQUYVVSNTVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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